molecular formula C6H6F3N3O2 B8006888 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8006888
M. Wt: 209.13 g/mol
InChI Key: VVAIDIMROYNWAN-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, an amino substituent at C3, and a carboxylic acid moiety at C4. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoroethyl group, which enhances metabolic stability and modulates physicochemical properties . Its synthesis and applications are often compared to structurally related pyrazole derivatives, which differ in substituents such as halogenation patterns, alkyl/fluoroalkyl chains, and functional groups (e.g., esters, amides). Below, we provide a detailed comparison with key analogs, supported by molecular data and research findings.

Properties

IUPAC Name

3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-1-3(5(13)14)4(10)11-12/h1H,2H2,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAIDIMROYNWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Reactions Under Ultrasound Irradiation

A prominent method for synthesizing pyrazole carboxylic acid derivatives involves multicomponent reactions (MCRs) under ultrasonic conditions. For instance, Liang et al. demonstrated the synthesis of pyrano[2,3-c]pyrazole-4-carboxylic acid esters via a one-pot reaction of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile catalyzed by InCl₃ in 50% EtOH. While this study focused on pyrano-pyrazole hybrids, the methodology offers insights into optimizing MCRs for analogous trifluoroethyl-substituted pyrazoles. Key parameters include:

  • Catalyst Selection : InCl₃ (20 mol%) enabled a 95% yield in 20 minutes under ultrasound (40°C).

  • Solvent Optimization : Aqueous ethanol (50%) enhanced solubility and reaction efficiency compared to pure organic solvents.

  • Functional Group Compatibility : Electron-withdrawing groups (e.g., trifluoroethyl) may require adjusted stoichiometry to prevent side reactions.

This approach’s adaptability to trifluoroethyl-substituted precursors remains unexplored but presents a viable pathway for future research.

Stepwise Synthesis via Condensation and Cyclization

Intermediate Functionalization Strategies

Patent CN111362874B outlines a two-step synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involving (1) addition of 2,2-difluoroacetyl halide to α,β-unsaturated esters and (2) cyclization with methylhydrazine. Although targeting a difluoromethyl analog, this method provides a framework for trifluoroethyl-substituted derivatives:

  • Substitution/Hydrolysis :

    • React 2,2,2-trifluoroethyl acetyl halide with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (e.g., K₂CO₃).

    • Hydrolyze the intermediate with aqueous NaOH to yield α-trifluoroacetyl carboxylic acid.

  • Cyclization :

    • Condense the intermediate with hydrazine derivatives (e.g., 2,2,2-trifluoroethylhydrazine) under acidic or catalytic conditions.

    • Optimize temperature (-30°C to 85°C) and solvent (e.g., dichloromethane) to minimize isomer formation.

This method’s success in achieving a 95:5 isomer ratio for difluoromethyl compounds suggests potential applicability to trifluoroethyl analogs.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

InCl₃ has emerged as a superior Lewis acid catalyst for pyrazole syntheses due to its ability to activate carbonyl groups and facilitate nucleophilic attacks. For trifluoroethyl-substituted pyrazoles, InCl₃ could accelerate:

  • Knoevenagel Condensation : Between malononitrile and ketones to form α,β-unsaturated intermediates.

  • Michael Addition : Of hydrazine derivatives to activated alkenes.

Comparative studies indicate that InCl₃ outperforms traditional bases (e.g., Et₃N, piperidine) in yield and reaction time.

Solvent and Temperature Effects

  • Aqueous Ethanol : Enhances polar intermediate solubility while suppressing side reactions.

  • Ultrasound Irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes vs. 6 hours under conventional heating).

Data Tables: Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemp (°C)TimeYield (%)Isomer RatioSource
Four-component MCRInCl₃ (20 mol%)50% EtOH4020 min95N/A
Stepwise CondensationKIDCM/H₂O-30–856 hr75.995:5

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an enzyme inhibitor and for its anti-inflammatory and anticancer properties .

Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways. For instance, studies indicate that it can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting applications in treating inflammatory diseases .

Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been observed to induce apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231), with significant reductions in cell viability noted at concentrations above 10 µM .

Agrochemical Development

The compound's stability and biological activity make it a candidate for developing new agrochemicals. Its efficacy against certain pathogens suggests potential use as an antimicrobial agent in agricultural settings .

Case Study 1: Anticancer Activity

A study focused on the effects of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid on breast cancer cell lines revealed:

  • Methodology : Cytotoxicity was assessed using MTT assays.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Mechanism : Flow cytometry analysis indicated that the compound induces apoptosis through oxidative stress pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by LPS in mice:

  • Methodology : Pro-inflammatory cytokines were measured post-treatment.
  • Results : Treatment with the compound resulted in decreased levels of TNF-α and IL-6.
  • : This suggests that the compound may serve as a therapeutic agent for inflammatory disorders.

Structure-Activity Relationship (SAR)

The presence of the trifluoroethyl group is crucial for enhancing both the chemical stability and biological activity of this compound compared to similar compounds lacking this modification. This modification improves binding affinity to molecular targets involved in various cellular processes .

Comparison with Related Compounds

CompoundBiological Activity
Methyl 3-amino-1H-pyrazole-4-carboxylateLower activity due to lack of trifluoroethyl group
3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acidReduced solubility affects reactivity

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with target proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Notable Properties/Applications
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid (Target) C₆H₆F₃N₃O₂ 209.13 -CF₃CH₂ at N1, -NH₂ at C3 Carboxylic acid Potential drug intermediate
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid methyl ester C₇H₁₀FN₃O₂ 187.17 -FCH₂CH₂ at N1, -NH₂ at C3, -COOCH₃ at C4 Methyl ester Higher lipophilicity vs. carboxylic acid
3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid C₆H₇F₂N₃O₂ 191.14 -CF₂CH₂ at N1, -NH₂ at C3 Carboxylic acid Moderate metabolic stability
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C₇H₉N₃O₂ 167.17 -CH₂CH=CH₂ at N1, -NH₂ at C3 Carboxylic acid Agrochemical applications
3-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid C₆H₅ClF₃N₂O₂ 228.57 -CF₃CH₂ at N1, -Cl at C3 Carboxylic acid Enhanced acidity due to -Cl
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives (e.g., ethyl ester) C₇H₇F₃N₂O₂ 208.14 -CF₃ at C3, variable substituents at N1 (e.g., -CH₃, -C₂H₅) Carboxylic acid/ester Polymer precursors, surfactants
3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide C₈H₁₁F₃N₄O 236.19 -CF₃CH₂ at N1, -NH₂ at C3, -CON(CH₃)₂ at C4 Carboxamide Improved solubility vs. carboxylic acid

Key Comparative Insights

Fluorination Effects
  • Trifluoroethyl vs. Fluoroethyl/Difluoroethyl: The trifluoroethyl group (-CF₃CH₂) in the target compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to analogs with fewer fluorine atoms.
  • Methyl Ester vs. Carboxylic Acid : The methyl ester derivative (C₇H₁₀FN₃O₂) demonstrates higher lipophilicity (logP ~1.5 vs. ~0.8 for the acid), making it more suitable for membrane permeability in drug delivery .
Substituent Influence on Bioactivity
  • Amino (-NH₂) vs. Chloro (-Cl): Replacing -NH₂ with -Cl (as in 3-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid) significantly alters reactivity. The -Cl group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions, while -NH₂ enhances hydrogen-bonding capacity for target binding .
  • Allyl vs. Trifluoroethyl : The allyl-substituted analog (C₇H₉N₃O₂) lacks fluorine atoms, reducing its oxidative stability but offering flexibility in polymerization or conjugation chemistry .
Functional Group Modifications
  • Carboxamide Derivatives : The carboxamide analog (C₈H₁₁F₃N₄O) replaces the carboxylic acid with a dimethylamide group, improving solubility in polar aprotic solvents (e.g., DMSO) while retaining trifluoroethyl-driven metabolic resistance .

Biological Activity

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoroethyl group, enhances its chemical stability and biological efficacy compared to other pyrazole derivatives. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C7H8F3N3O2
  • Molecular Weight : 227.15 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)
  • IUPAC Name : 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

The biological activity of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group increases binding affinity to enzymes and receptors, leading to modulation of their activity. The compound is believed to exert effects through pathways involving oxidative stress and apoptosis.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Antibacterial and Antifungal Properties

In vitro studies have shown that 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid exhibits moderate antibacterial and antifungal activities against various strains. For instance, it has been tested against several phytopathogenic fungi with promising results .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acidStructureAntitumor, anti-inflammatoryHigh stability due to trifluoroethyl group
Methyl 3-amino-1H-pyrazole-4-carboxylateStructureLower biological activityLacks trifluoroethyl group
Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylateStructureModerate antibacterialSimilar structure but different ester

Case Studies

Several studies have highlighted the potential of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid in drug development:

  • Antitumor Study : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
    • IC50 Values :
      • A549 (lung cancer): 15 µM
      • MCF7 (breast cancer): 20 µM
  • Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced nitric oxide production by up to 50% at a concentration of 5 µM.

Q & A

Q. What computational methods are reliable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G**) predict electrophilic sites. The pyrazole C-4 position (adjacent to the carboxylic acid) has a high Fukui electrophilicity index (f⁺ ≈ 0.15), making it susceptible to nucleophilic attack. Solvent models (PCM for water) show activation energies of ~25 kcal/mol for SN2 reactions with amines .
    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
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